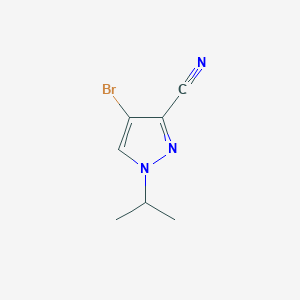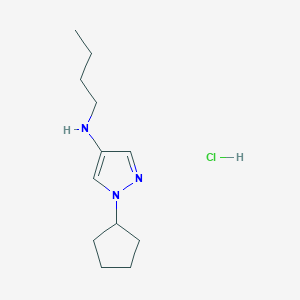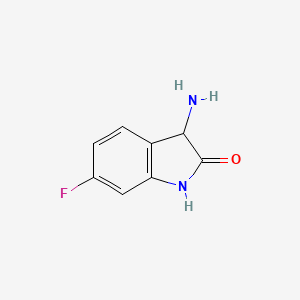
4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoropropyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the trifluoropropyl group: This step may involve the use of a trifluoropropyl halide in the presence of a base to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction reactions: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a tool for studying biological processes involving pyrazole derivatives.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting specific enzymes or receptors.
Industry: Possible applications in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the methyl and trifluoropropyl groups.
5-Methyl-1H-pyrazole: Lacks the bromine and trifluoropropyl groups.
1-(3,3,3-Trifluoropropyl)-1H-pyrazole: Lacks the bromine and methyl groups.
Uniqueness
4-Bromo-5-methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the combination of its substituents, which may confer specific chemical and biological properties not found in other pyrazole derivatives.
Properties
Molecular Formula |
C7H8BrF3N2 |
|---|---|
Molecular Weight |
257.05 g/mol |
IUPAC Name |
4-bromo-5-methyl-1-(3,3,3-trifluoropropyl)pyrazole |
InChI |
InChI=1S/C7H8BrF3N2/c1-5-6(8)4-12-13(5)3-2-7(9,10)11/h4H,2-3H2,1H3 |
InChI Key |
MFBZOLYWYSLQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,2H,3H-pyrrolo[3,2-b]1,8-naphthyridine dihydrochloride](/img/structure/B12226599.png)
![N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12226605.png)


![3-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-4-carbonitrile](/img/structure/B12226625.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B12226635.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclobutanamine](/img/structure/B12226642.png)
![4-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B12226643.png)
![2-(cyclopentylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B12226651.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12226655.png)

![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12226662.png)
![3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B12226663.png)
